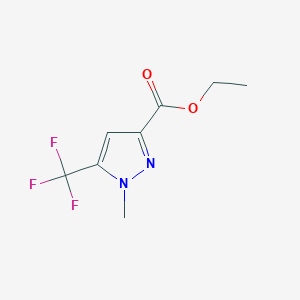

![molecular formula C7H11F2N B1392900 8,8-二氟-3-氮杂双环[3.2.1]辛烷 CAS No. 1214875-34-9](/img/structure/B1392900.png)

8,8-二氟-3-氮杂双环[3.2.1]辛烷

描述

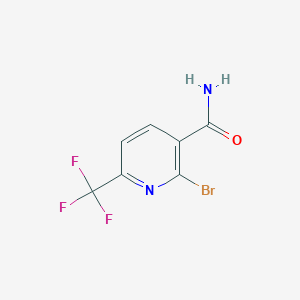

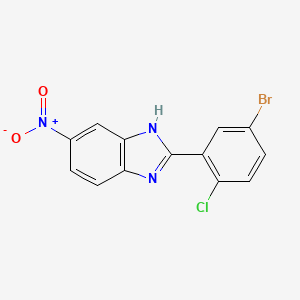

8,8-Difluoro-3-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H11F2N . The 8-azabicyclo[3.2.1]octane scaffold, which this compound is based on, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of 8,8-Difluoro-3-azabicyclo[3.2.1]octane has been elucidated through various spectroscopic methods . NMR spectroscopy and X-ray diffraction have played crucial roles in determining the conformation and configuration of these molecules .Chemical Reactions Analysis

Chemical reactions involving 8,8-Difluoro-3-azabicyclo[3.2.1]octane derivatives highlight the reactivity and potential applications of these compounds. Electrophilic fluorination using N,N’-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts demonstrates the versatility of bicyclic azanium salts in synthetic chemistry.Physical And Chemical Properties Analysis

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride is a white solid with a molecular weight of 183.63 . It should be stored at 0-8°C .科学研究应用

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . Research aimed at the stereoselective preparation of this structure has been significant due to its relevance in synthesizing natural and synthetic tropanes. These compounds are particularly important in treating neurological and psychiatric conditions such as Parkinson’s disease, depression, schizophrenia, and panic disorder .

Enantioselective Construction

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a critical area of research. It involves creating this bicyclic scaffold in a stereocontrolled manner, which is essential for the activity of many pharmaceutical compounds. The methodologies developed for this process are vital for the synthesis of complex molecules with high enantiomeric purity .

Methodological Development

The development of new methodologies for obtaining the 8-azabicyclo[3.2.1]octane scaffold from achiral starting materials has seen significant advancements. This includes various approaches for the enantioselective synthesis of the scaffold, which is crucial for the production of biologically active molecules .

Biological Activity Studies

The 8-azabicyclo[3.2.1]octane core is characteristic of more than 300 compounds that exhibit a range of biological activities. Research into these activities has led to the testing of tropane derivatives as potential therapeutic agents, highlighting the importance of this scaffold in medicinal chemistry .

NAAA Inhibitor Optimization

The compound has been studied for its role as an inhibitor of the enzyme NAAA, which is significant in the therapy of pain and anti-inflammatory effects. QSAR studies on a series of pyrazole azabicyclo[3.2.1]octane derivatives have been conducted to optimize these inhibitors, demonstrating the compound’s potential in therapeutic applications .

Stereocontrolled Synthesis

Research focused on the efficient, stereocontrolled synthesis of tropanes or related scaffolds has become increasingly important. The 8-azabicyclo[3.2.1]octane scaffold is often targeted for its stereochemical control, which is crucial for the desired biological activity of the synthesized compounds .

安全和危害

作用机制

Target of Action

The primary target of 8,8-Difluoro-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The specific mode of action for 8,8-Difluoro-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to interact with their targets and cause significant changes .

Biochemical Pathways

The exact biochemical pathways affected by 8,8-Difluoro-3-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8,8-Difluoro-3-azabicyclo[32It’s known that the compound is a white solid and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Result of Action

The specific molecular and cellular effects of 8,8-Difluoro-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to have a wide array of interesting biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8,8-Difluoro-3-azabicyclo[32It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability.

属性

IUPAC Name |

8,8-difluoro-3-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N/c8-7(9)5-1-2-6(7)4-10-3-5/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZGRQADWCHYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC1C2(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,8-Difluoro-3-azabicyclo[3.2.1]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

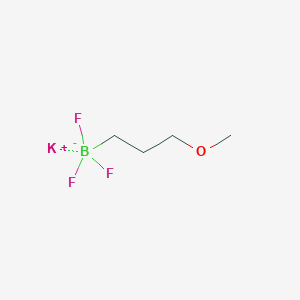

![Sodium 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392818.png)

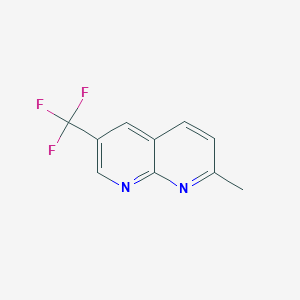

![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine](/img/structure/B1392826.png)

![Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392838.png)